molecular formula C23H15Cl2N3OS B15038208 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Cat. No.: B15038208
M. Wt: 452.4 g/mol
InChI Key: NIMOOZOCSSYLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-cyano-4,5-dimethylthiophene and 3,4-dichloroaniline. The key steps may involve:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Carboxamide Formation: The carboxamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The cyano and carboxamide groups can form hydrogen bonds with target proteins, while the quinoline core can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-difluorophenyl)quinoline-4-carboxamide

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is unique due to the presence of both cyano and dichlorophenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups can lead to unique interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C23H15Cl2N3OS

Molecular Weight

452.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H15Cl2N3OS/c1-12-13(2)30-23(17(12)11-26)28-22(29)16-10-21(14-7-8-18(24)19(25)9-14)27-20-6-4-3-5-15(16)20/h3-10H,1-2H3,(H,28,29)

InChI Key

NIMOOZOCSSYLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.